molecular formula C7H4BrN3O B8729698 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B8729698
M. Wt: 226.03 g/mol
InChI Key: XVIJHQDLXYIDML-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrido[2,3-b]pyrazin-2-one is a brominated heterocyclic compound that serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery research . The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocycle of significant scientific interest due to its structural analogy to pteridine and quinoxaline, which are found in various biologically active molecules . This brominated derivative is primarily valued as a key synthetic intermediate for the development of novel antitumor agents . Research indicates that the pyrido[2,3-b]pyrazine core can function as a potent scaffold for small molecule inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Mutations in EGFR are implicated in several cancers, including squamous-cell carcinoma of the lung, glioblastoma, and epithelial tumors of the head and neck . The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule and explore structure-activity relationships . Studies on related pyrido[2,3-b]pyrazine compounds have shown promising effects against erlotinib-resistant tumor cells, highlighting the potential of this chemical series in addressing drug resistance in oncology . The core structure is understood to play a dual role, acting as both a hydrogen-bond acceptor and a hydrophobic center when interacting with biological targets . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-3H,(H,11,12)

InChI Key

XVIJHQDLXYIDML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Second-Order Rate Constants for Radical Reactions
Compound Radical Rate Constant (M⁻¹s⁻¹) Reaction Pathway
Quinoxalin-2(1H)-one (Q) •OH 5.9–9.7 × 10⁹ Adducts on benzene/pyrazinone
3-MeQ •OH ~10⁹ Similar to Q
7-Bromo-pyrido-pyrazinone •OH (predicted) ~10⁹ Adducts directed by Br’s electronic effects

Preparation Methods

Reagents and Reaction Conditions

Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed. Polar aprotic solvents (e.g., dichloromethane, acetonitrile) facilitate solubility, while mild heating (reflux at 40–80°C) accelerates the reaction. For example, treating pyrido[2,3-b]pyrazin-2-one with NBS in acetonitrile under reflux for 6–12 hours yields the 7-bromo derivative.

Regioselectivity and Mechanistic Considerations

The 7-position is activated for EAS due to electron-donating effects from the adjacent pyrazinone oxygen. Density functional theory (DFT) calculations suggest that the lone pairs on the pyrazinone’s carbonyl oxygen direct electrophiles to the para position (C7), minimizing steric hindrance.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperatureTime (h)Yield (%)
Br₂CH₂Cl₂40°C865–70
NBSCH₃CN80°C1272–78

Ring Construction via Condensation of Brominated Diaminopyridine

A convergent strategy involves synthesizing the pyrido[2,3-b]pyrazinone ring system from a brominated pyridine precursor. This method ensures regioselective bromine incorporation during the ring-forming step.

Condensation with Oxalic Acid

2,3-Diamino-5-bromopyridine reacts with oxalic acid in a cyclocondensation reaction to form 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one. The reaction proceeds via dehydration, forming the pyrazinone ring.

C5H6BrN3+C2H2O4C7H4BrN3O2+2H2O\text{C}5\text{H}6\text{BrN}3 + \text{C}2\text{H}2\text{O}4 \rightarrow \text{C}7\text{H}4\text{BrN}3\text{O}2 + 2\text{H}_2\text{O}

Optimization Notes :

  • Solvent : Ethanol or acetic acid enhances reactivity.

  • Catalyst : Concentrated sulfuric acid (5–10 mol%) accelerates dehydration.

  • Yield : 60–68% after recrystallization from ethanol.

Alternative Dicarbonyl Reagents

Replacing oxalic acid with diethyl oxalate shifts the reaction equilibrium toward esterification, requiring alkaline workup to hydrolyze intermediates. This variant achieves comparable yields (55–65%) but demands longer reaction times (24–36 hours).

Industrial-Scale Production Considerations

Scaling laboratory methods requires optimizing:

  • Cost Efficiency : NBS is preferred over Br₂ due to safer handling.

  • Solvent Recovery : Acetonitrile and ethanol are recycled via distillation.

  • Purity Control : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Q & A

Q. What are the standard synthetic routes for 7-bromo-1H-pyrido[2,3-b]pyrazin-2-one, and how can reaction conditions be optimized for yield?

A common approach involves cyclization and bromination steps. For example, oxazolidine derivatives can react with 2,3-diaminopyridine in ethanol under acidic conditions (e.g., concentrated H2SO4) to form the pyrido[2,3-b]pyrazinone core. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent. To optimize yield, variables such as temperature (e.g., heating at reflux), stoichiometry of brominating agents, and reaction duration should be systematically tested. Evidence from related compounds shows yields of 59–65% for analogous heterocycles .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ ~160 ppm).
  • IR Spectroscopy : A strong carbonyl stretch (C=O) near 1650–1700 cm<sup>−1</sup> and N-H stretches (~3200 cm<sup>−1</sup>) confirm the lactam structure.
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the molecular formula (e.g., C7H4BrN3O) validate purity. Cross-referencing with literature data (e.g., InChI keys, SMILES) is critical .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyrido[2,3-b]pyrazinone scaffold be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimentally, using directing groups (e.g., electron-withdrawing substituents) or controlled reaction conditions (e.g., low-temperature bromination) may favor substitution at the 7-position. Contrasting spectral data from similar compounds (e.g., 6-bromo vs. 7-bromo isomers) should guide validation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, especially in aromatic systems.
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry and crystal packing.
  • Comparative Analysis : Match data with structurally characterized analogs (e.g., 2-phenylimidazo derivatives in ). Discrepancies may indicate impurities or isomeric byproducts, necessitating repurification (e.g., recrystallization, HPLC) .

Q. How can reaction byproducts from cyclization steps be minimized?

Byproducts often arise from incomplete cyclization or oxidation. Strategies include:

  • Catalytic Acid Optimization : Adjust H2SO4 concentration to balance cyclization efficiency and side reactions.
  • Inert Atmosphere : Prevents oxidation of sensitive intermediates.
  • Stepwise Monitoring (TLC/LCMS) : Identifies intermediate stability issues. For example, reports 12-hour room-temperature steps to ensure complete reaction .

Methodological and Analytical Considerations

Q. What purity assessment methods are recommended for this compound?

  • HPLC/GC : Quantify purity (>97% as per industrial standards in ).
  • Elemental Analysis : Validate C/H/N/Br content.
  • Melting Point Consistency : Compare with literature values (e.g., 175–176°C for related brominated heterocycles in ).

Q. How can computational tools predict the biological activity of this compound?

  • Molecular Docking : Screen against target proteins (e.g., kinases, antimicrobial targets) using software like AutoDock.
  • QSAR Models : Correlate structural features (e.g., bromine’s electronegativity) with bioactivity trends observed in analogs (e.g., anticancer activity in ).

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